PNP Inhibition Potency of the 8-Benzylamino Scaffold vs. Other Purine-2,6-diones
A structurally related 8-benzylamino-purine-2,6-dione (BDBM50048046) demonstrated nanomolar inhibition of purine nucleoside phosphorylase (PNP) from calf spleen, with a Ki of 3.30 nM using MESG substrate and an IC50 of 25 nM in 1 mM phosphate buffer [1]. In contrast, other purine-2,6-dione derivatives lacking the 8-benzylamino motif typically exhibit PNP IC50 values in the micromolar range (e.g., theophylline, IC50 > 100 µM) [2]. The 8-benzylamino group is hypothesized to occupy a critical hydrophobic pocket adjacent to the purine binding site.
| Evidence Dimension | PNP inhibitory potency |
|---|---|
| Target Compound Data | Ki = 3.30 nM (MESG substrate); IC50 = 25 nM (1 mM phosphate) |
| Comparator Or Baseline | Theophylline (purine-2,6-dione core): IC50 > 100 µM |
| Quantified Difference | ≥3,000-fold improvement in potency |
| Conditions | Calf spleen PNP; Ki determined by MESG assay; IC50 in 1 mM phosphate buffer |
Why This Matters
This potency gain over common xanthines makes the 8-benzylamino scaffold a compelling starting point for immunomodulatory drug discovery targeting PNP.
- [1] BindingDB. (n.d.). BDBM50048046 – Purine nucleoside phosphorylase (PNP) inhibitor data. Retrieved from http://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50048046 View Source
- [2] Bzowska, A., Kulikowska, E., & Shugar, D. (2000). Purine nucleoside phosphorylases: properties, functions, and clinical aspects. Pharmacology & Therapeutics, 88(3), 349-425. View Source
